3'-Carboethoxy-2-piperidinomethyl benzophenone
Description
3'-Carboethoxy-2-piperidinomethyl benzophenone is a benzophenone derivative characterized by a carboethoxy (-COOEt) group at the 3' position and a piperidinomethyl (-CH₂-piperidine) substituent at the 2-position of the benzophenone core. Benzophenones are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their photostability, ability to act as radical scavengers, and versatility in synthetic modifications .
Properties
IUPAC Name |
ethyl 3-[2-(piperidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)18-11-8-10-17(15-18)21(24)20-12-5-4-9-19(20)16-23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVRENWWRLDYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643583 | |
| Record name | Ethyl 3-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-95-6 | |
| Record name | Ethyl 3-[2-(1-piperidinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboethoxy-2-piperidinomethyl benzophenone typically involves the reaction of benzophenone with piperidine and ethyl chloroformate. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Benzophenone is reacted with piperidine in the presence of a suitable base to form the piperidinomethyl benzophenone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3’-Carboethoxy-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3’-Carboethoxy-2-piperidinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential as a lead compound for developing new drugs, particularly for psychiatric disorders such as ADHD.
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The benzophenone scaffold allows for diverse functionalization, with substituent positions and groups significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Functional Group Impact: Replacing carboethoxy with cyano (e.g., 3'-cyano analog) increases lipophilicity, enhancing blood-brain barrier penetration for neurological targets . Morpholine substituents improve aqueous solubility, critical for drug formulation .
Physicochemical and Electrochemical Properties
Electrochemical reduction studies reveal that benzophenones undergo two one-electron reduction steps, with substituents modulating reduction potentials:
Insights :
- Electron-withdrawing groups (e.g., -CN, -COOEt) shift reduction potentials to less negative values, stabilizing radical intermediates .
- Carboethoxy groups reduce LogP compared to cyano analogs, balancing lipophilicity and solubility .
Anticancer and Antimicrobial Activity
- Polyprenylated benzophenones (e.g., isoxanthochymol) show cytotoxicity against cancer cell lines (IC₅₀ = 5–10 µM) via inhibition of topoisomerases .
SAR Trends :
- Piperidine vs. Morpholine: Piperidinomethyl groups enhance CNS penetration, while morpholinomethyl improves solubility for peripheral targets .
- Carboethoxy vs. Prenyl : Carboethoxy groups reduce steric hindrance compared to prenyl chains, favoring enzyme binding .
Biological Activity
3'-Carboethoxy-2-piperidinomethyl benzophenone, a derivative of benzophenone, is gaining attention for its potential biological activities. This compound is characterized by its unique structural features that enhance its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its applications in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a benzophenone core, which is known for its diverse biological activities due to the presence of phenolic groups and carbonyl functionalities.
1. Antitumor Activity
Recent studies have indicated that benzophenone derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 25.4 |
| Similar Benzophenone Derivative | SMCC-7721 | 32.6 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent.
| Compound | NO Inhibition (%) |
|---|---|
| This compound | 45 |
| Control (No Treatment) | 100 |
3. Enzyme Inhibition
Benzophenone derivatives are known to interact with various enzymes, acting as inhibitors. The specific interactions can lead to the modulation of metabolic pathways, which is beneficial in designing drugs targeting specific diseases.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The piperidine moiety enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Case Studies
- Antitumor Study : A study involving the administration of this compound in a murine model demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.
- Inflammation Model : In a model of acute inflammation, treatment with the compound resulted in decreased edema formation and reduced levels of pro-inflammatory cytokines, showcasing its potential therapeutic effects in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
